DNA Lesion Type: TEPA Produces Alkali-Labile Sites, Not Interstrand Cross-Links Like Thiotepa
In a direct head-to-head comparison using L1210 murine leukemia cells and alkaline elution methodology, thiotepa at concentrations ≥100 μM induced dose-dependent interstrand DNA cross-linking, whereas TEPA produced exclusively alkali-labile DNA lesions. This finding was confirmed both by incubating cells with TEPA directly and by demonstrating that microsomal metabolism of thiotepa (which is >85% converted to TEPA under the conditions used) eliminated cross-link formation and generated the alkali-labile lesion pattern identical to TEPA alone [1].
| Evidence Dimension | Type of DNA lesion produced in L1210 cells |
|---|---|
| Target Compound Data | TEPA: alkali-labile sites only; no interstrand cross-links detected |
| Comparator Or Baseline | Thiotepa: dose-dependent interstrand cross-linking at ≥100 μM |
| Quantified Difference | Qualitative shift in lesion chemistry — complete elimination of cross-links upon conversion to TEPA |
| Conditions | L1210 murine leukemia cells; 2 h incubation; DNA damage assessed by alkaline elution; ± rat hepatic microsomes + NADPH; thiotepa >85% consumed; TEPA confirmed as sole microsomal metabolite |
Why This Matters
This mechanistic divergence means that TEPA cannot serve as a functional substitute for thiotepa in experimental systems where interstrand cross-link formation is the pharmacodynamic endpoint being measured or exploited.
- [1] Cohen NA, Egorin MJ, Snyder SW, Ashar B, Wietharn BE, Pan SS, Ross DD, Hilton J. Interaction of N,N′,N″-Triethylenethiophosphoramide and N,N′,N″-Triethylenephosphoramide with Cellular DNA. Cancer Res. 1991;51(16):4360-4366. View Source
